Selumetinib sulfate
Overview
Description
Selumetinib sulfate is a medication primarily used for the treatment of neurofibromatosis type 1 in children aged two years and older who have symptomatic, inoperable plexiform neurofibromas . It is a selective inhibitor of mitogen-activated protein kinase 1 and 2, which are key components of the Ras-Raf-MEK-ERK signaling pathway . This pathway is often overactive in various types of cancer, making this compound a valuable tool in oncology .
Preparation Methods
Selumetinib sulfate is synthesized through a multi-step chemical process. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and advanced purification techniques .
Chemical Reactions Analysis
Selumetinib sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Selumetinib sulfate has a wide range of scientific research applications, including:
Mechanism of Action
Selumetinib sulfate exerts its effects by selectively inhibiting mitogen-activated protein kinase 1 and 2, which are key components of the Ras-Raf-MEK-ERK signaling pathway . By inhibiting these kinases, this compound prevents the phosphorylation and activation of downstream targets, ultimately leading to the inhibition of cell proliferation and survival . This mechanism is particularly effective in tumors with overactive Ras-Raf-MEK-ERK signaling .
Comparison with Similar Compounds
Selumetinib sulfate is unique in its selectivity for mitogen-activated protein kinase 1 and 2. Similar compounds include:
Trametinib: Another selective inhibitor of mitogen-activated protein kinase 1 and 2, used in the treatment of melanoma.
Cobimetinib: A selective inhibitor of mitogen-activated protein kinase 1 and 2, used in combination with other therapies for the treatment of melanoma.
Binimetinib: A selective inhibitor of mitogen-activated protein kinase 1 and 2, used in the treatment of melanoma and other cancers.
This compound stands out due to its specific application in treating neurofibromatosis type 1 and its demonstrated efficacy in shrinking associated tumors .
Biological Activity
Selumetinib sulfate, an orally active inhibitor of mitogen-activated protein kinase kinases (MEK1 and MEK2), has garnered significant attention for its biological activity in various cancers, particularly those characterized by mutations in the RAS/RAF/MEK/ERK signaling pathway. This article explores the pharmacodynamics, clinical efficacy, and case studies associated with this compound, providing a comprehensive overview of its biological activity.
Selumetinib operates primarily by inhibiting MEK1 and MEK2, critical components of the MAPK signaling pathway. This inhibition prevents the phosphorylation of extracellular signal-regulated kinases (ERK1 and ERK2), leading to a cascade of effects that ultimately inhibit cellular proliferation and induce apoptosis in cancer cells. The compound binds to a unique allosteric site on MEK1/2, inducing conformational changes that lock these kinases in an inactive state, thus halting downstream signaling that promotes tumor growth .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Properties:
- Absorption: Selumetinib is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 4 hours.
- Distribution: The drug exhibits a volume of distribution indicating extensive tissue distribution.
- Metabolism: Primarily metabolized by CYP3A4 with a half-life ranging from 8 to 12 hours.
- Excretion: Excreted mainly through feces with a lesser extent in urine .
Pharmacodynamic Effects:
- Inhibition Potency: Selumetinib has an IC50 value of approximately 14.1 nM for MEK1/2 inhibition, demonstrating high specificity as it does not inhibit other kinases at concentrations up to 10 μM .
- Cell Line Sensitivity: The efficacy varies significantly across different cancer cell lines, particularly influenced by the mutational status of B-Raf and Ras genes. For instance, cell lines harboring activating mutations in B-Raf or K-Ras show IC50 values less than 1 μM, while wild-type lines exhibit minimal sensitivity .
Case Studies and Clinical Trials
- Pancreatic Adenocarcinoma:
-
Neurofibromatosis Type 1 (NF1):
- A study focused on patients with NF1 and plexiform neurofibromas revealed that selumetinib significantly reduced tumor volume in most participants. After 12 cycles of treatment, imaging showed marked improvement in 35% of patients and subtle improvement in 43%. Notably, no patient experienced worsening symptoms during treatment .
- Pediatric Patients:
Summary of Findings
The following table summarizes key findings from various studies on selumetinib's biological activity:
Study Focus | Patient Population | Key Findings |
---|---|---|
Pancreatic Cancer | KRAS G12R mutation | 87.5% stable disease; median PFS: 3 months |
Neurofibromatosis Type 1 | Adults and children with plexiform neurofibromas | Significant reduction in tumor volume; improved symptoms |
Pediatric Tumors | Children with NF1 | Reduced tumor size; improved quality of life |
Properties
IUPAC Name |
6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClFN4O3.H2O4S/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19;1-5(2,3)4/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKFGZYYYYISDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClFN4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241430 | |
Record name | Selumetinib sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943332-08-9 | |
Record name | Selumetinib sulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943332089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selumetinib sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 943332-08-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SELUMETINIB SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807ME4B7IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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